molecular formula C26H31ClN2O3 B11046720 N-(3-chloro-4-methylphenyl)-11-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)undecanamide

N-(3-chloro-4-methylphenyl)-11-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)undecanamide

Cat. No.: B11046720
M. Wt: 455.0 g/mol
InChI Key: RBTIIKFPTFMLLD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-11-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)undecanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-11-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)undecanamide typically involves a multi-step process. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-11-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)undecanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reaction conditions such as temperature control and inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-11-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)undecanamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high performance and durability.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-11-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)undecanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • N-(3-chloro-4-methylphenyl)-N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-11-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)undecanamide stands out due to its longer alkyl chain, which may confer different physical and chemical properties compared to its shorter-chain analogs. This unique structure may result in distinct biological activities and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H31ClN2O3

Molecular Weight

455.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-11-(1,3-dioxoisoindol-2-yl)undecanamide

InChI

InChI=1S/C26H31ClN2O3/c1-19-15-16-20(18-23(19)27)28-24(30)14-8-6-4-2-3-5-7-11-17-29-25(31)21-12-9-10-13-22(21)26(29)32/h9-10,12-13,15-16,18H,2-8,11,14,17H2,1H3,(H,28,30)

InChI Key

RBTIIKFPTFMLLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCCCCCCCCN2C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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